molecular formula C₂₆H₄₃N₃O₉ B1147589 5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) CAS No. 226877-06-1

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

Cat. No.: B1147589
CAS No.: 226877-06-1
M. Wt: 541.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is widely used in scientific research due to its unique properties:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in drug development, particularly as a precursor for glycosidase inhibitors.

    Industry: Employed in the production of specialized chemicals and materials.

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of α-glycosidase inhibitor .

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of α-Glycosidase inhibitors . These inhibitors can affect the carbohydrate metabolism pathway by preventing the breakdown of complex carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) involves multiple steps. The starting material is typically a galactofuranose derivative, which undergoes azidation to introduce the azido group at the 5-position. The hydroxyl groups at positions 1, 2, 3, and 6 are then protected using 2,2-dimethylpropanoate groups .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 5-Azido-5-deoxy-beta-D-glucofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
  • 5-Azido-5-deoxy-beta-D-mannofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

Uniqueness

5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is unique due to its specific configuration and the presence of the azido group, which makes it particularly useful in click chemistry and proteomics research .

Properties

IUPAC Name

[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKYKJIAGQRDOG-ICUGJSFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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